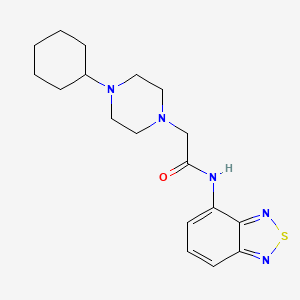
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzothiadiazole compounds typically involves a two-step chemical process starting with the chloroacetylation of different amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base (Raghavendra et al., 2012). Another method involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine (Ismailova et al., 2014).
Molecular Structure Analysis
Structural analysis of these compounds reveals significant interactions that contribute to their stability and activity. For example, the planes of the acetamide and 1,3,4-thiadiazole units in a related compound are twisted, with a notable S⋯O interaction contributing to the molecular conformation (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds within this family have been evaluated for their potential as COX-2 inhibitors, showing promising anti-inflammatory activity. This activity was confirmed through both in vivo pharmacological screening and molecular docking studies (Raghavendra et al., 2012).
Physical Properties Analysis
While specific physical property analyses for N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide are not directly available, related studies indicate that such compounds are synthesized as crystalline solids, with the molecular conformation influenced by various intramolecular interactions (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of benzothiadiazole derivatives include their ability to interact with biological targets such as COX-2 enzymes, demonstrating significant anti-inflammatory potential. These interactions are often elucidated through molecular docking studies, helping to understand the mechanism of action (Raghavendra et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Activity
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide derivatives have shown significant promise in the field of cancer and inflammation research. Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, which exhibited remarkable anti-inflammatory and anticancer activities. These compounds were particularly effective against different human tumor cell lines and showed significant inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).
Anticholinesterase Properties
Research by Mohsen et al. (2014) focused on synthesizing benzothiazole derivatives with piperazine and thiocarbamate moieties, demonstrating potential as anticholinesterase agents. These compounds were found to inhibit acetylcholinesterase (AChE), indicating their potential use in treating neurodegenerative diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclohexyl-1-piperazinyl)acetamide derivatives has been explored in various studies. Mokhtari and Pourabdollah (2013) synthesized derivatives targeting pathogenic bacteria and Candida species, finding them more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).
Schistosomicidal Agents
Mahran et al. (2007) investigated benzothiazole derivatives for their potential as schistosomicidal agents. Their research indicated that some compounds showed activity similar to praziquantel, a standard treatment for schistosomiasis, suggesting their potential as new therapeutic agents (Mahran, William, Ramzy, & Sembel, 2007).
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c24-17(19-15-7-4-8-16-18(15)21-25-20-16)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMDCJLXVKLHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)

![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)

![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)